molecular formula C7H7NO4 B14568795 2-Methoxy-2-oxoethyl 2-cyanoprop-2-enoate CAS No. 61434-01-3

2-Methoxy-2-oxoethyl 2-cyanoprop-2-enoate

Cat. No.: B14568795
CAS No.: 61434-01-3
M. Wt: 169.13 g/mol
InChI Key: FDJYGWPTJQDPLY-UHFFFAOYSA-N
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Description

2-Methoxy-2-oxoethyl 2-cyanoprop-2-enoate is a chemical compound with the molecular formula C7H9NO3. It is also known by its IUPAC name, 2-Propenoic acid, 2-cyano-, 2-methoxyethyl ester . This compound is part of the cyanoacrylate family, which is widely known for its adhesive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-oxoethyl 2-cyanoprop-2-enoate typically involves the esterification of 2-cyanoacrylic acid with methoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reaction mixture is continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-oxoethyl 2-cyanoprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-2-oxoethyl 2-cyanoprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-oxoethyl 2-cyanoprop-2-enoate primarily involves its ability to polymerize. The compound can undergo rapid polymerization in the presence of a base or under UV light, forming strong adhesive bonds. This property is exploited in various applications, such as bioadhesives and industrial adhesives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-2-oxoethyl 2-cyanoprop-2-enoate is unique due to its methoxyethyl group, which imparts specific properties such as increased flexibility and lower toxicity compared to other cyanoacrylates. This makes it particularly suitable for biomedical applications .

Properties

CAS No.

61434-01-3

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

(2-methoxy-2-oxoethyl) 2-cyanoprop-2-enoate

InChI

InChI=1S/C7H7NO4/c1-5(3-8)7(10)12-4-6(9)11-2/h1,4H2,2H3

InChI Key

FDJYGWPTJQDPLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC(=O)C(=C)C#N

Origin of Product

United States

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